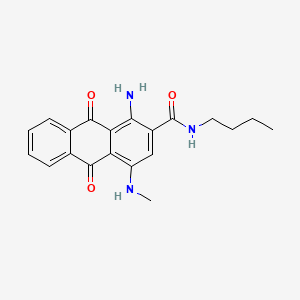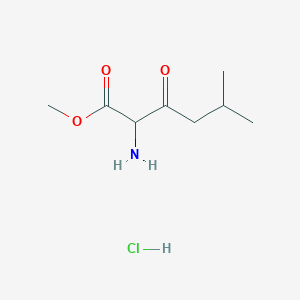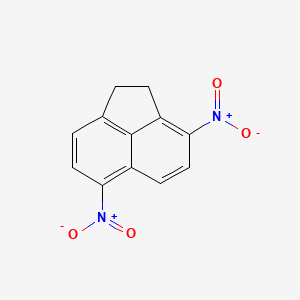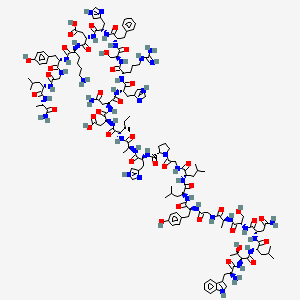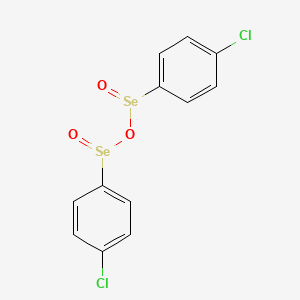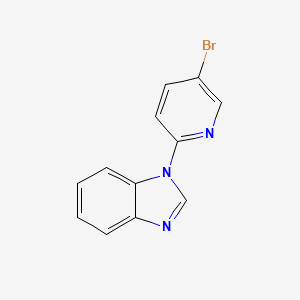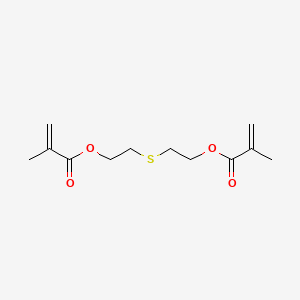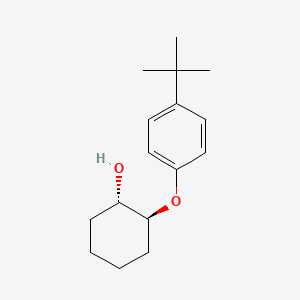
(1S-Trans)-2-(4-tert-butylphenoxy)cyclohexanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S-Trans)-2-(4-tert-butylphenoxy)cyclohexanol: is an organic compound with the molecular formula C16H24O2 It is a cyclohexanol derivative where the hydroxyl group is attached to a cyclohexane ring, which is further substituted with a 4-tert-butylphenoxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (1S-Trans)-2-(4-tert-butylphenoxy)cyclohexanol typically involves the reaction of cyclohexene oxide with sodium p-tert-butylphenoxide. The reaction is carried out under controlled conditions to ensure the formation of the desired trans isomer. The process involves:
- The reaction is conducted in an appropriate solvent, such as tetrahydrofuran (THF), at a temperature range of 0-25°C.
- The product is then purified using standard techniques such as recrystallization or column chromatography.
Cyclohexene oxide: as the starting material.
Sodium p-tert-butylphenoxide: as the nucleophile.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: (1S-Trans)-2-(4-tert-butylphenoxy)cyclohexanol can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form cyclohexane derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Solvents: Tetrahydrofuran (THF), dichloromethane (DCM).
Major Products:
Oxidation: Formation of 2-(4-tert-butylphenoxy)cyclohexanone.
Reduction: Formation of 2-(4-tert-butylphenoxy)cyclohexane.
Substitution: Formation of various substituted cyclohexanol derivatives.
Applications De Recherche Scientifique
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Acts as a ligand in coordination chemistry.
Biology:
- Investigated for its potential biological activities, including enzyme inhibition and receptor modulation.
Medicine:
- Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry:
- Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of (1S-Trans)-2-(4-tert-butylphenoxy)cyclohexanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may act as an allosteric modulator, enhancing or inhibiting the activity of a receptor in a dose-dependent manner.
Comparaison Avec Des Composés Similaires
- 2-(4-tert-butylphenoxy)cyclohexanol
- Cyclohexanol, 2-(4-(1,1-dimethylethyl)phenoxy)-
- 2-[4-(2-Methyl-2-propanyl)phenoxy]cyclohexanol
Comparison:
- Structural Differences: While these compounds share a similar core structure, variations in the substituents can lead to differences in their chemical and physical properties.
- Unique Properties: (1S-Trans)-2-(4-tert-butylphenoxy)cyclohexanol is unique due to its specific stereochemistry, which can influence its reactivity and interaction with biological targets.
Propriétés
Formule moléculaire |
C16H24O2 |
|---|---|
Poids moléculaire |
248.36 g/mol |
Nom IUPAC |
(1S,2S)-2-(4-tert-butylphenoxy)cyclohexan-1-ol |
InChI |
InChI=1S/C16H24O2/c1-16(2,3)12-8-10-13(11-9-12)18-15-7-5-4-6-14(15)17/h8-11,14-15,17H,4-7H2,1-3H3/t14-,15-/m0/s1 |
Clé InChI |
FTIXUILRMBSXNS-GJZGRUSLSA-N |
SMILES isomérique |
CC(C)(C)C1=CC=C(C=C1)O[C@H]2CCCC[C@@H]2O |
SMILES canonique |
CC(C)(C)C1=CC=C(C=C1)OC2CCCCC2O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


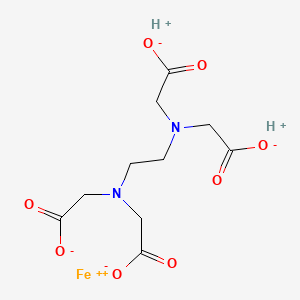
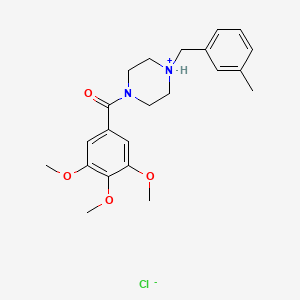
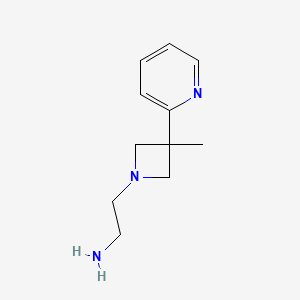

![6-Fluoro-1-(phenylsulfonyl)-2-[(2R)-2-pyrrolidinylmethyl]-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13738379.png)
